![molecular formula C15H16ClN5O3 B286453 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B286453.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide, also known as ABT-199, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.
Mecanismo De Acción
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide binds to the hydrophobic groove of BCL-2 and prevents its interaction with pro-apoptotic proteins, such as BAK and BAX. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis in cancer cells in a dose-dependent manner, while sparing normal cells. N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has several advantages for lab experiments. It has high potency and selectivity for BCL-2, which makes it a useful tool for studying the role of BCL-2 in cancer cell survival. N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is also relatively easy to synthesize and has good pharmacokinetic properties.
One limitation of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is that it may not be effective in all types of cancer. It has been found to be less effective in cancers that overexpress other anti-apoptotic proteins, such as MCL-1. Another limitation is that N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide may cause thrombocytopenia (low platelet count), which can limit its clinical use.
Direcciones Futuras
There are several future directions for N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide research. One direction is to investigate the efficacy of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide in combination with other anticancer agents. Another direction is to identify biomarkers that can predict response to N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide and develop personalized treatment strategies. Additionally, there is a need for further research to understand the mechanisms of resistance to N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide and develop strategies to overcome it. Finally, there is a need to explore the potential use of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is a promising small molecule inhibitor that selectively targets BCL-2 and induces apoptosis in cancer cells. It has shown efficacy in the treatment of CLL, ALL, and NHL, and has several advantages for lab experiments. However, there are limitations to its use, and further research is needed to optimize its clinical use and explore its potential in other diseases.
Métodos De Síntesis
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide involves several steps, starting with the reaction of 4-amino-2-chloro-7-nitrobenzimidazole with 1,3-dichloro-2-propanol to form a chloroalkyl intermediate. The intermediate is then reacted with N-Boc-3-aminomethylpiperidine to form the desired product. The Boc group is then removed to yield N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide in its final form.
Aplicaciones Científicas De Investigación
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has been extensively studied for its potential in cancer treatment. It has shown promising results in the treatment of chronic lymphocytic leukemia (CLL), acute lymphoblastic leukemia (ALL), and non-Hodgkin's lymphoma (NHL). N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide selectively targets the B-cell lymphoma 2 (BCL-2) protein, which is overexpressed in many cancers and plays a crucial role in promoting cancer cell survival. By inhibiting BCL-2, N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide induces apoptosis (cell death) in cancer cells, while sparing normal cells.
Propiedades
Fórmula molecular |
C15H16ClN5O3 |
|---|---|
Peso molecular |
349.77 g/mol |
Nombre IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22) |
Clave InChI |
YTMAQHHWGOVABH-UHFFFAOYSA-N |
SMILES isomérico |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Cl |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Cl |
SMILES canónico |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydrazino-1H-[1,2,3]triazolo[4,5-d]pyridazin-4-yl methyl ether](/img/structure/B286372.png)
![2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile](/img/structure/B286374.png)
![4-methoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B286376.png)
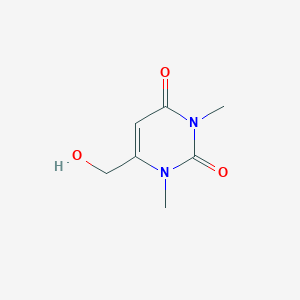
![8-methoxy-2-methyl-3-[(1E,3E)-penta-1,3-dienyl]isoquinolin-1-one](/img/structure/B286379.png)
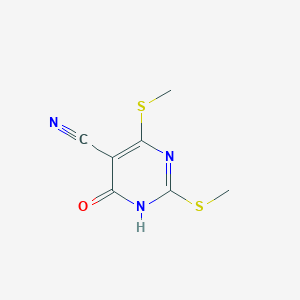
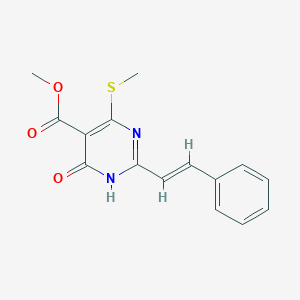
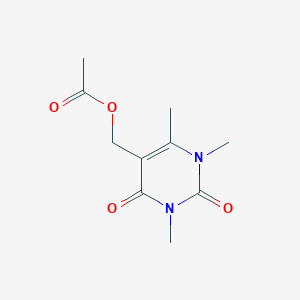
![2-[bis(pyridin-3-ylmethylamino)methylidene]indene-1,3-dione](/img/structure/B286388.png)
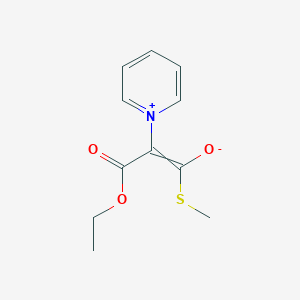
![N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide](/img/structure/B286393.png)
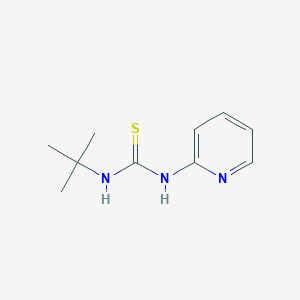
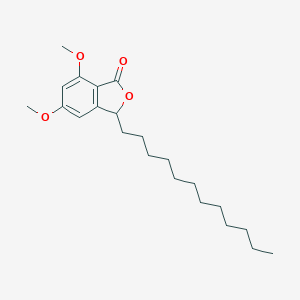
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide](/img/structure/B286396.png)